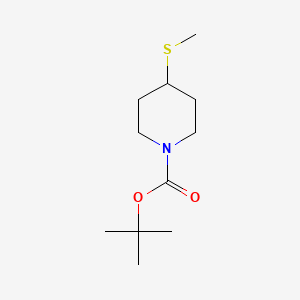

Tert-butyl 4-(methylthio)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-methylsulfanylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-7-5-9(15-4)6-8-12/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSTYDJFVDTJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453497 | |

| Record name | tert-butyl 4-(methylthio)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208245-69-6 | |

| Record name | 1,1-Dimethylethyl 4-(methylthio)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208245-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl 4-(methylthio)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tert-butyl 4-(methylthio)piperidine-1-carboxylate: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(methylthio)piperidine-1-carboxylate, also known as 1-Boc-4-(methylthio)piperidine, is a vital heterocyclic building block in modern medicinal chemistry. Its strategic combination of a piperidine core, a lipophilic methylthio group, and a readily cleavable tert-butyloxycarbonyl (Boc) protecting group makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a prevalent feature in numerous approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. The introduction of the methylthio substituent at the 4-position provides a key vector for further chemical modification and can play a crucial role in modulating the target-binding affinity of the final compound. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a synthetic building block are fundamental to its effective use in a research and development setting.

Table 1: Chemical Identifiers and Properties of Tert-butyl 4-(methylthio)piperidine-1-carboxylate

| Property | Value |

| IUPAC Name | tert-butyl 4-(methylthio)piperidine-1-carboxylate |

| Synonyms | 1-Boc-4-(methylthio)piperidine |

| CAS Number | 847895-18-7 |

| Molecular Formula | C₁₁H₂₁NO₂S |

| Molecular Weight | 231.36 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | ~310.5 °C at 760 mmHg (Predicted) |

| Density | ~1.04 g/cm³ (Predicted) |

| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Insoluble in water. |

Synthesis and Purification

The synthesis of tert-butyl 4-(methylthio)piperidine-1-carboxylate is typically achieved through a multi-step sequence starting from commercially available piperidine derivatives. A common and efficient route involves the nucleophilic substitution of a suitable leaving group at the 4-position of an N-Boc protected piperidine with a methylthiolate source.

Workflow for the Synthesis of Tert-butyl 4-(methylthio)piperidine-1-carboxylate

Caption: A typical two-step synthesis of the target compound followed by purification.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) under a nitrogen atmosphere and cooled to 0 °C, add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude mesylate, which is often used in the next step without further purification.

Causality Behind Experimental Choices: The use of triethylamine is to neutralize the HCl generated during the reaction. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants. The aqueous workup is necessary to remove the triethylamine hydrochloride salt and any unreacted reagents.

Step 2: Synthesis of tert-butyl 4-(methylthio)piperidine-1-carboxylate

-

Dissolve the crude tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF, ~0.5 M).

-

Add sodium thiomethoxide (1.5 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Causality Behind Experimental Choices: DMF is an ideal solvent for this Sₙ2 reaction as it is polar and aprotic, which accelerates the rate of nucleophilic substitution. Sodium thiomethoxide is a potent nucleophile for the displacement of the mesylate leaving group. The final purification by column chromatography is essential to remove any unreacted starting material and byproducts.

Spectral Analysis

The structural confirmation of tert-butyl 4-(methylthio)piperidine-1-carboxylate is achieved through a combination of spectroscopic techniques.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~4.10 (br s, 2H, -N-CH₂- (axial))

-

δ ~2.80 (t, J = 12.0 Hz, 2H, -N-CH₂- (equatorial))

-

δ ~2.65 (m, 1H, -CH-S-)

-

δ ~2.10 (s, 3H, -S-CH₃)

-

δ ~1.95 (d, J = 12.0 Hz, 2H, piperidine-CH₂)

-

δ ~1.45 (s, 9H, -C(CH₃)₃)

-

δ ~1.40 (m, 2H, piperidine-CH₂)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~154.8 (-C=O)

-

δ ~79.5 (-C(CH₃)₃)

-

δ ~43.0 (-N-CH₂)

-

δ ~42.5 (-CH-S-)

-

δ ~33.0 (piperidine-CH₂)

-

δ ~28.4 (-C(CH₃)₃)

-

δ ~15.0 (-S-CH₃)

-

-

IR (neat):

-

~2970 cm⁻¹ (C-H stretch)

-

~1690 cm⁻¹ (C=O stretch, carbamate)

-

~1160 cm⁻¹ (C-O stretch)

-

-

Mass Spectrometry (ESI+):

-

m/z 232.1 [M+H]⁺, 254.1 [M+Na]⁺

-

Chemical Reactivity and Synthetic Applications

The chemical reactivity of tert-butyl 4-(methylthio)piperidine-1-carboxylate is dictated by the three key functional groups present in the molecule.

Reactions at the Sulfur Atom

The methylthio group is susceptible to oxidation, providing a convenient handle to access the corresponding sulfoxide and sulfone derivatives. These oxidized forms are often explored in drug discovery to fine-tune polarity, solubility, and hydrogen bonding capabilities.

Caption: Oxidation of the methylthio group.

Deprotection of the Boc Group

The Boc protecting group can be readily removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) in dichloromethane or HCl in an organic solvent. This unmasks the piperidine nitrogen, allowing for subsequent functionalization such as N-alkylation, acylation, or reductive amination.

Applications in Drug Discovery

Tert-butyl 4-(methylthio)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. The 4-substituted piperidine motif is a common feature in central nervous system (CNS) agents, and the methylthio group can be a key pharmacophore or a precursor to other functional groups. While specific, publicly disclosed examples directly starting from this exact compound can be limited to proprietary patent literature, its utility is evident from the numerous structurally similar compounds employed in the synthesis of enzyme inhibitors and receptor modulators.

Safety and Handling

As with all laboratory chemicals, tert-butyl 4-(methylthio)piperidine-1-carboxylate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. While specific toxicity data is not widely available, it is prudent to treat it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.

Conclusion

Tert-butyl 4-(methylthio)piperidine-1-carboxylate is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles. Its well-defined reactivity and the presence of multiple functionalization points make it an important tool for medicinal chemists in the design and synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for its effective application in drug discovery and development programs.

References

Please note that direct, peer-reviewed publications detailing the synthesis and full characterization of this specific compound are not abundant in the public domain, as it is often an intermediate described within broader patent literature. The synthetic protocols and spectral data presented are based on established chemical principles and data for closely related analogues.

An In-depth Technical Guide to the 13C NMR Spectral Analysis of Tert-butyl 4-(methylthio)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Tert-butyl 4-(methylthio)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data, offering a detailed interpretation grounded in the fundamental principles of NMR spectroscopy and substituent effects within saturated heterocyclic systems. We will explore the causal relationships behind the observed chemical shifts, provide detailed experimental protocols for data acquisition, and introduce advanced NMR techniques for unambiguous signal assignment. This guide is designed to serve as a practical resource for researchers, enabling them to confidently identify and characterize this and structurally related molecules.

Introduction to 13C NMR Spectroscopy in Heterocyclic Chemistry

Carbon-13 NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing direct insight into the carbon skeleton.[1] Unlike 1H NMR, where signal overlap can often complicate interpretation, 13C NMR spectra typically display a wider range of chemical shifts (0-220 ppm), with each unique carbon atom in a molecule giving rise to a distinct signal in proton-decoupled spectra.[2][3] This feature is particularly valuable in the analysis of complex molecules such as Tert-butyl 4-(methylthio)piperidine-1-carboxylate, where subtle differences in the electronic environment of each carbon atom can be resolved.

The chemical shift of a given carbon nucleus is primarily influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.[4] Electron-withdrawing groups deshield the carbon nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups have the opposite effect, shifting the signal to a lower chemical shift (upfield). In heterocyclic systems like piperidine, the conformational rigidity and the presence of the heteroatom introduce additional complexity that must be considered for accurate spectral interpretation.

Molecular Structure and Predicted 13C NMR Spectrum

The structure of Tert-butyl 4-(methylthio)piperidine-1-carboxylate comprises a piperidine ring N-substituted with a tert-butoxycarbonyl (Boc) group and C4-substituted with a methylthio (-SMe) group. The presence of these substituents significantly influences the chemical shifts of the piperidine ring carbons compared to the parent piperidine molecule.

graph MolStructure {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

}

Workflow for carbon type determination using DEPT experiments.

2D NMR Spectroscopy for Unambiguous Assignment

For complex molecules, 2D NMR techniques such as HSQC and HMBC are essential for confirming connectivity and providing unambiguous signal assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon signals with the signals of directly attached protons. By analyzing the cross-peaks in the HSQC spectrum, we can definitively link each carbon in the piperidine ring and the methyl groups to its corresponding proton(s).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart. This is particularly useful for assigning quaternary carbons, which do not appear in the HSQC spectrum. For instance, the protons of the tert-butyl group will show a correlation to the quaternary carbon of the Boc group and the carbonyl carbon. The protons on C2 and C6 will show correlations to C4, and the protons on C3 and C5 will show correlations to the S-CH₃ group, confirming the overall structure.

Experimental Protocol

The following provides a detailed, step-by-step methodology for acquiring high-quality 13C NMR data for Tert-butyl 4-(methylthio)piperidine-1-carboxylate.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectrum.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Concentration: For a standard 13C NMR experiment, a concentration of 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.

-

Reference Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also use the residual solvent signal as a reference.[5]

-

NMR Tube: Use a clean, high-quality 5 mm NMR tube.

Data Acquisition

-

Spectrometer Setup: The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

1D 13C NMR:

-

Pulse Program: A standard single-pulse experiment with broadband proton decoupling.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds between pulses is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-7 times the longest T1) is necessary.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

DEPT Experiments:

-

Run standard DEPT-90 and DEPT-135 pulse programs. The acquisition parameters are generally similar to the standard 13C experiment.

-

2D NMR (HSQC and HMBC):

-

Utilize standard pulse sequences for HSQC and HMBC experiments. The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and sensitivity of the 2D spectra.

Conclusion

The 13C NMR spectral analysis of Tert-butyl 4-(methylthio)piperidine-1-carboxylate is a multi-faceted process that combines a foundational understanding of chemical shifts and substituent effects with the practical application of advanced NMR techniques. By following the systematic approach outlined in this guide, from prediction and 1D analysis to confirmation with DEPT and 2D correlation spectroscopy, researchers can achieve a complete and unambiguous assignment of the carbon skeleton. This detailed structural information is critical for quality control, reaction monitoring, and the rational design of new chemical entities in the field of drug development.

References

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

- Nikitin, S. (2020). Structure elucidation and complete assignment of H and C NMR data of Piperine. Magnetic Resonance in Chemistry, 1-4.

-

Reich, H. (n.d.). Hans Reich's NMR Resources. University of Wisconsin. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

-

Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Osei-Safo, D. (n.d.). Workshop on Structure Elucidation of Natural Products. University of Ghana. Retrieved from [Link]

-

MRRC. (2025, July 21). Structure Elucidation Notes. Retrieved from [Link]

-

University of Guelph. (n.d.). NMR Links and Resources. Retrieved from [Link]

-

YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

-

University of California, Davis. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

Sources

An In-depth Technical Guide to Tert-butyl 4-(methylthio)piperidine-1-carboxylate

This technical guide provides a comprehensive overview of tert-butyl 4-(methylthio)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. While a specific CAS number for this compound is not publicly cataloged, this guide outlines a reliable synthetic pathway, detailed analytical characterization, and discusses its potential applications for researchers, scientists, and professionals in drug development. The methodologies described herein are based on established, analogous chemical transformations, ensuring a high degree of scientific integrity and reproducibility.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, making it an ideal framework for optimizing drug-receptor interactions. The introduction of a methylthio group at the 4-position of the piperidine ring offers a unique combination of lipophilicity and potential for further functionalization, rendering tert-butyl 4-(methylthio)piperidine-1-carboxylate a valuable intermediate in the synthesis of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for subsequent synthetic manipulations.

Physicochemical Properties

Below is a table summarizing the predicted physicochemical properties of tert-butyl 4-(methylthio)piperidine-1-carboxylate.

| Property | Value |

| Molecular Formula | C₁₁H₂₁NO₂S |

| Molecular Weight | 231.36 g/mol |

| Appearance | Colorless to pale yellow oil (predicted) |

| Boiling Point | Not determined |

| Melting Point | Not determined |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF) |

Proposed Synthesis and Mechanistic Rationale

A robust and efficient synthesis of tert-butyl 4-(methylthio)piperidine-1-carboxylate can be envisioned starting from the commercially available tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. The synthetic strategy involves a two-step process: conversion of the primary alcohol to a suitable leaving group, followed by nucleophilic substitution with a methylthiolate source.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Tosylation of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

The initial step involves the activation of the primary alcohol by converting it into a tosylate. This is a classic and highly reliable method for transforming a poor leaving group (hydroxide) into an excellent one (tosylate).

-

Rationale for Reagent Selection:

-

Tosyl Chloride (TsCl): Reacts selectively with the primary alcohol to form the tosylate ester.

-

Pyridine: Acts as a base to neutralize the HCl byproduct of the reaction, preventing potential side reactions and driving the equilibrium towards product formation. It also serves as the solvent in this case.

-

Step 2: Nucleophilic Substitution with Sodium Thiomethoxide

The second step is a standard SN2 reaction where the tosylate leaving group is displaced by the methylthiolate anion.

-

Rationale for Reagent Selection:

-

Sodium Thiomethoxide (NaSMe): A potent nucleophile that readily attacks the electrophilic carbon bearing the tosylate group.

-

Dimethylformamide (DMF): A polar aprotic solvent that is ideal for SN2 reactions, as it solvates the cation (Na⁺) while leaving the nucleophile (SMe⁻) relatively free and highly reactive.

-

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

-

To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in pyridine (5-10 volumes) at 0°C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the internal temperature below 5°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a white solid.

Protocol 2: Synthesis of tert-Butyl 4-(methylthio)piperidine-1-carboxylate

-

To a solution of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DMF (10 volumes), add sodium thiomethoxide (1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring for the disappearance of the starting material by TLC.

-

Once the reaction is complete, quench with water and extract with diethyl ether or ethyl acetate (3 x 10 volumes).

-

Combine the organic layers and wash with water and brine to remove residual DMF and salts.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting crude oil can be purified by flash column chromatography (using a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl 4-(methylthio)piperidine-1-carboxylate.

Analytical Characterization Workflow

A multi-technique approach is essential to confirm the structure and purity of the final compound.

Caption: A comprehensive workflow for analytical validation.

-

¹H NMR Spectroscopy:

-

Expected Chemical Shifts (δ, ppm): ~2.80-3.00 (m, 2H, piperidine CH₂ adjacent to N), ~1.20-1.40 (m, 2H, piperidine CH₂), ~1.80-2.00 (m, 1H, piperidine CH), ~2.50 (d, 2H, CH₂-SMe), ~2.10 (s, 3H, S-CH₃), ~1.45 (s, 9H, C(CH₃)₃).

-

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts (δ, ppm): ~79.5 (Boc quaternary C), ~44.0 (piperidine CH₂ adjacent to N), ~38.0 (CH₂-SMe), ~35.0 (piperidine CH), ~30.0 (piperidine CH₂), ~28.5 (Boc CH₃), ~15.0 (S-CH₃).

-

-

Mass Spectrometry (ESI-MS):

-

Expected Ion: [M+H]⁺ at m/z = 232.14.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic Peaks (cm⁻¹): ~2970-2850 (C-H stretch), ~1690 (C=O stretch of carbamate), ~1160 (C-O stretch).

-

Applications in Drug Discovery and Research

tert-Butyl 4-(methylthio)piperidine-1-carboxylate is a versatile intermediate for the synthesis of more complex molecules. The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which can act as hydrogen bond acceptors and modulate the physicochemical properties of the parent molecule. Furthermore, the Boc-protecting group can be readily removed under acidic conditions to reveal the secondary amine, which can then be functionalized in a variety of ways, such as reductive amination, acylation, or arylation.

This building block is particularly useful in the development of:

-

Enzyme Inhibitors: The piperidine scaffold can orient functional groups to interact with the active site of enzymes.

-

GPCR Ligands: Many G-protein coupled receptor ligands incorporate a piperidine moiety.

-

Ion Channel Modulators: The lipophilic nature of the methylthio group can be advantageous for molecules targeting ion channels in cell membranes.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the reagents and products described in this guide.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Pyridine is flammable and toxic; handle with care.

-

Sodium thiomethoxide is corrosive and has a strong, unpleasant odor. Handle under an inert atmosphere.

-

DMF is a potential reproductive toxin; avoid inhalation and skin contact.

-

References

While a specific paper for the synthesis of tert-butyl 4-(methylthio)piperidine-1-carboxylate is not cited, the following references provide authoritative procedures for the analogous transformations described.

-

Synthesis of tert-butyl 4-((tosyloxy)methyl)

- General Procedures for Nucleophilic Substitution of Tosylates: Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: John Wiley & Sons URL: A relevant textbook on advanced organic chemistry would provide numerous examples of this reaction.

-

Importance of Piperidine Scaffolds in Medicinal Chemistry

Sources

A Technical Guide to Determining the Organic Solvent Solubility of Tert-butyl 4-(methylthio)piperidine-1-carboxylate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of Tert-butyl 4-(methylthio)piperidine-1-carboxylate in various organic solvents. The principles and methodologies outlined herein are designed to ensure scientific rigor and produce reliable, reproducible data crucial for downstream applications such as reaction chemistry, formulation development, and toxicological studies.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the pharmaceutical sciences. For an active pharmaceutical ingredient (API) or intermediate like Tert-butyl 4-(methylthio)piperidine-1-carboxylate, understanding its solubility profile is paramount. It influences everything from the ease of synthesis and purification to bioavailability and formulation strategies. A comprehensive understanding of a compound's solubility in different organic solvents allows for the selection of appropriate solvent systems for reactions, extractions, and crystallizations, ultimately impacting the efficiency and scalability of the manufacturing process.

Molecular Structure and its Implications for Solubility

To understand the solubility of Tert-butyl 4-(methylthio)piperidine-1-carboxylate, a preliminary analysis of its molecular structure is essential.

Caption: Chemical structure of Tert-butyl 4-(methylthio)piperidine-1-carboxylate.

The molecule possesses both nonpolar and polar characteristics. The tert-butyl group and the piperidine ring are largely nonpolar, suggesting solubility in nonpolar organic solvents. Conversely, the carbamate and methylthio groups introduce polarity, which may confer solubility in more polar organic solvents. The interplay of these features makes its solubility profile in different solvents not immediately obvious and necessitates experimental determination. The general principle of "like dissolves like" provides a foundational starting point for solvent selection in solubility studies.[1]

Health and Safety Considerations

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for Tert-butyl 4-(methylthio)piperidine-1-carboxylate and all solvents to be used. While a specific SDS for this exact compound was not retrieved, related structures suggest that it may cause skin and eye irritation.[2][3][4][5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Experimental Determination of Solubility: A Protocol

The following protocol outlines a reliable method for determining the equilibrium solubility of Tert-butyl 4-(methylthio)piperidine-1-carboxylate in a range of organic solvents. This method is based on the principle of saturating a solvent with the compound and then quantifying the concentration of the dissolved solute. Factors such as temperature, mixing time, and the method of separating solid from the liquid phase can significantly influence the results.[6]

4.1. Materials and Equipment

-

Tert-butyl 4-(methylthio)piperidine-1-carboxylate (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (0.22 µm)

-

Vials with screw caps

4.2. Experimental Workflow

The experimental workflow is designed to ensure that a true equilibrium solubility is achieved and accurately measured.

Caption: Workflow for Equilibrium Solubility Determination.

4.3. Step-by-Step Procedure

-

Preparation of Calibration Curve:

-

Accurately prepare a stock solution of Tert-butyl 4-(methylthio)piperidine-1-carboxylate of known concentration in a suitable solvent (one in which it is freely soluble).

-

Perform a series of dilutions to create a set of calibration standards.

-

Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve.

-

-

Sample Preparation:

-

Into a series of vials, add a pre-weighed excess amount of Tert-butyl 4-(methylthio)piperidine-1-carboxylate. An excess is crucial to ensure saturation.

-

To each vial, add a known volume of the selected organic solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended.[6]

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticulates.

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the calibrated HPLC or UV-Vis method to determine the concentration of the dissolved solute.

-

-

Data Calculation and Reporting:

-

Using the concentration from the analysis and the dilution factor, calculate the solubility of Tert-butyl 4-(methylthio)piperidine-1-carboxylate in the specific solvent.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table to facilitate comparison between different solvents.

| Solvent | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Hexane | 0.1 | Low | To be determined |

| Toluene | 2.4 | Moderate | To be determined |

| Dichloromethane | 3.1 | Moderate to High | To be determined |

| Ethyl Acetate | 4.4 | Moderate to High | To be determined |

| Acetone | 5.1 | High | To be determined |

| Ethanol | 5.2 | High | To be determined |

| Methanol | 6.6 | High | To be determined |

The "Predicted Solubility" is a qualitative estimation based on the "like dissolves like" principle and serves as a hypothesis to be tested by the experimental results. The experimentally determined values will provide a quantitative measure of the compound's solubility in each solvent system, which is invaluable for process development and formulation.

Conclusion

This guide has provided a comprehensive overview of the theoretical considerations and a practical, step-by-step protocol for determining the solubility of Tert-butyl 4-(methylthio)piperidine-1-carboxylate in organic solvents. By adhering to these principles of scientific integrity and good laboratory practice, researchers can generate high-quality, reliable solubility data. This data is not merely a physical constant but a critical piece of information that informs and directs the journey of a compound from the laboratory to its final application.

References

-

Avdeef, A. (2007). Good laboratory practice of equilibrium solubility measurement. PubMed. Retrieved from [Link]

-

LibreTexts. (2021). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

StuDocu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(methylamino)piperidine-1-carboxylate. PubChem. Retrieved from [Link]

-

National Toxicology Program. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate. PubChem. Retrieved from [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2007). Good laboratory practice of equilibrium solubility measurement. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate. PubChem. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate | C11H22N2O2 | CID 11310432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Procurement of Tert-butyl 4-(methylthio)piperidine-1-carboxylate: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability and Synthesis of a Key Piperidine Intermediate

Introduction: Tert-butyl 4-(methylthio)piperidine-1-carboxylate, a specialized piperidine derivative, serves as a crucial building block in the synthesis of complex molecules targeted for drug discovery and development. Its unique structural features, combining a lipophilic tert-butoxycarbonyl (Boc) protecting group with a nucleophilic methylthio moiety, make it a valuable intermediate for introducing the piperidine scaffold into a variety of molecular frameworks. This guide provides a comprehensive overview of the commercial landscape for this compound, offering insights into its availability, strategies for procurement, and a detailed examination of its synthesis for instances where direct purchase is not feasible.

Section 1: Commercial Availability: A Landscape of Scarcity

For researchers and drug development professionals, this means that direct procurement from a catalog is highly unlikely. The path to acquiring Tert-butyl 4-(methylthio)piperidine-1-carboxylate will almost certainly involve custom synthesis .

Section 2: The Custom Synthesis Solution

Given the lack of off-the-shelf availability, engaging a custom synthesis provider is the most practical approach to obtain Tert-butyl 4-(methylthio)piperidine-1-carboxylate. This route offers the advantage of specifying the required quantity, purity, and analytical data to meet the rigorous demands of research and development.

Selecting a Custom Synthesis Partner

Choosing the right custom synthesis partner is critical to the success of your project. Key considerations should include:

-

Expertise in Heterocyclic Chemistry: Prioritize companies with demonstrated experience in the synthesis of piperidines and other nitrogen-containing heterocycles.

-

Experience with Sulfur Chemistry: The introduction of the methylthio group requires specific expertise to manage potential side reactions and ensure the stability of the final compound.

-

Scale-up Capabilities: If future development requires larger quantities of the intermediate, select a partner with a proven track record of scaling up syntheses from milligram to kilogram quantities.

-

Analytical Capabilities: Ensure the provider offers a comprehensive suite of analytical services, including as a minimum, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the final product. High-Performance Liquid Chromatography (HPLC) analysis is also a standard measure of purity.

-

Communication and Project Management: A transparent and collaborative relationship with the custom synthesis provider is essential for a successful outcome.

Reputable Custom Synthesis Providers

While a comprehensive list is beyond the scope of this guide, several companies have established reputations for excellence in custom organic synthesis and are equipped to handle projects involving heterocyclic and sulfur chemistry. Researchers are encouraged to contact these and other specialized providers to discuss their specific needs:

| Company | Specialization Highlights |

| Aurora Fine Chemicals | Over 20 years of experience in custom organic synthesis for drug discovery.[1] |

| Life Chemicals | Over 30 years of experience in custom synthesis, with a focus on heterocyclic chemistry.[2] |

| Pharma Inventor Inc. | Expertise in a vast range of chemical classes, including asymmetric synthesis and bioconjugate chemistry.[3] |

| Thermo Fisher Scientific (Custom Organic Synthesis) | Offers custom synthesis of novel organic molecules, fluorescent labels, and substrates.[4] |

| Tocris Custom Chemistry Services | Specializes in the mg to Kg scale synthesis of complex organic molecules, including building blocks and specialty fine chemicals.[5] |

Section 3: A Plausible Synthetic Pathway

For researchers who may wish to undertake the synthesis in-house or to provide a potential route to a custom synthesis provider, a plausible and well-established synthetic strategy involves a two-step process starting from the commercially available Tert-butyl 4-hydroxypiperidine-1-carboxylate. This approach leverages the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with a methylthio nucleophile.

Overview of the Synthetic Strategy

The proposed synthesis is a two-step sequence:

-

Tosylation: Conversion of the hydroxyl group of Tert-butyl 4-hydroxypiperidine-1-carboxylate to a tosylate, creating a good leaving group.

-

Nucleophilic Substitution: Reaction of the resulting tosylate with a source of the methylthiolate anion to form the desired thioether.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Tert-butyl 4-(tosyloxy)piperidine-1-carboxylate

This procedure is adapted from established methods for the tosylation of alcohols.[6]

-

Materials:

-

Tert-butyl 4-hydroxypiperidine-1-carboxylate

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous pyridine or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (1.1 - 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold water.

-

If dichloromethane was used as the solvent, separate the organic layer. If pyridine was the solvent, extract the aqueous mixture with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude Tert-butyl 4-(tosyloxy)piperidine-1-carboxylate can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of Tert-butyl 4-(methylthio)piperidine-1-carboxylate

This step involves a nucleophilic substitution reaction where the tosylate is displaced by the thiomethoxide anion.[7][8]

-

Materials:

-

Tert-butyl 4-(tosyloxy)piperidine-1-carboxylate

-

Sodium thiomethoxide (NaSMe)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate or Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve Tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 eq) in anhydrous DMF or THF.

-

Add sodium thiomethoxide (1.1 - 1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC. Gentle heating may be required to drive the reaction to completion.

-

After the reaction is complete, pour the mixture into water and extract with ethyl acetate or diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product, Tert-butyl 4-(methylthio)piperidine-1-carboxylate, can be purified by column chromatography on silica gel.

-

Alternative Synthetic Approaches: The Mitsunobu Reaction

An alternative to the two-step tosylation-substitution sequence is the Mitsunobu reaction, which can directly convert the alcohol to the thioether in a single step.[9][10][11] This reaction typically involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), with methanethiol as the nucleophile.

While the Mitsunobu reaction can be highly effective for the formation of thioethers, it is important to note that aliphatic thiols can sometimes be challenging substrates.[12] Additionally, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.

Section 4: Conclusion and Recommendations

Tert-butyl 4-(methylthio)piperidine-1-carboxylate is a specialized chemical intermediate that is not commercially available as a stock item. Researchers and drug development professionals requiring this compound should anticipate the need for custom synthesis. By carefully selecting a custom synthesis provider with expertise in heterocyclic and sulfur chemistry, and by providing a well-defined synthetic route, the procurement of this valuable building block can be achieved efficiently. The two-step synthesis from Tert-butyl 4-hydroxypiperidine-1-carboxylate via a tosylate intermediate represents a robust and reliable approach. As with any chemical synthesis, all procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

- Kaur, N., & Singh, V. (2020). Synthetic access to thiols: A review. Journal of Chemical Sciences, 132(1), 1-33.

-

Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

- American Chemical Society. (1965). Synthesis of Thioethers. Amide Solvent-Promoted Nucleophilic Displacement of Halide by Thiolate Ion. The Journal of Organic Chemistry, 30(11), 3849–3854.

-

Organic Synthesis. Mitsunobu reaction. Retrieved from [Link]

-

precisionFDA. TERT-BUTYL 4-CYANO-4-((TOSYLOXY)-METHYL)PIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]

- Procter, D. J., & Bower, J. F. (2012). Asymmetric synthesis of tertiary thiols and thioethers. PMC, 2012, 10.1039/c2ob25345a.

- Mamat, C., & Koeckerling, M. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

-

Stoddard, J. (2018, February 2). Tosylate Reactions [Video]. YouTube. [Link]

- Luo, X., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(10), 2269.

- Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- A reliable supplier of Sodium Thiomethoxide. (n.d.). Sodium Thiomethoxide: A Crucial Component in Antibiotic Synthesis and Organic Chemistry.

-

Aurora Fine Chemicals. Custom Organic Synthesis Services. Retrieved from [Link]

-

Congleton, J. (2020, October 1). Chapter 11 Part 3 Reactions of Tosylates [Video]. YouTube. [Link]

- ResearchGate. (2024).

-

Pharma Inventor Inc. Custom Organic Synthesis. Retrieved from [Link]

- Rossi, S., & Procter, D. J. (2021). Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols. Chemical Science, 12(20), 7031–7036.

-

Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]

-

Organic Syntheses. 6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. Retrieved from [Link]

-

BYJU'S. Mitsunobu Reaction. Retrieved from [Link]

Sources

- 1. aurorafinechemicals.com [aurorafinechemicals.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. pharmainventor.com [pharmainventor.com]

- 4. Organic Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Custom Synthesis | Tocris Custom Chemistry Services | Tocris Bioscience [tocris.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. byjus.com [byjus.com]

- 12. Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01602D [pubs.rsc.org]

An In-depth Technical Guide to Tert-butyl 4-(methylthio)piperidine-1-carboxylate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Tert-butyl 4-(methylthio)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. We will delve into its chemical properties, provide a detailed synthesis protocol with mechanistic insights, discuss its applications, and outline essential safety and handling procedures. This document is intended for researchers, scientists, and professionals in the field of drug development.

Compound Profile and Physicochemical Properties

Tert-butyl 4-(methylthio)piperidine-1-carboxylate is a saturated heterocyclic compound featuring a piperidine scaffold. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to prevent unwanted side reactions of the amine. The key functional group at the 4-position is a methylthio ether. This combination of a protected amine and a thioether makes it a versatile intermediate for the synthesis of more complex molecules.

Chemical Structure and Identification

-

IUPAC Name: tert-butyl 4-(methylthio)piperidine-1-carboxylate

-

Chemical Formula: C₁₁H₂₁NO₂S

-

Molecular Weight: 247.36 g/mol

The structure consists of a central piperidine ring. The nitrogen at position 1 is bonded to a tert-butoxycarbonyl (Boc) protecting group. The carbon at position 4 is bonded to a methylthio (-SCH₃) group.

Physicochemical Data

The following table summarizes the key physicochemical properties of Tert-butyl 4-(methylthio)piperidine-1-carboxylate. These values are calculated based on its chemical structure and are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₂S | Calculated |

| Molecular Weight | 247.36 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | By Analogy |

| Boiling Point | Not determined; likely high due to molecular weight and polarity | By Analogy |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Insoluble in water. | By Analogy |

| pKa (Conjugate Acid) | The piperidine nitrogen is non-basic due to the electron-withdrawing Boc group. | By Analogy |

Synthesis and Purification

The synthesis of Tert-butyl 4-(methylthio)piperidine-1-carboxylate can be achieved through a robust and scalable two-step process starting from commercially available materials. The rationale behind this synthetic route is the conversion of a hydroxyl group into a good leaving group, followed by nucleophilic substitution with a sulfur nucleophile.

Synthetic Workflow

The overall synthetic strategy involves the activation of the hydroxyl group of N-Boc-4-hydroxypiperidine and subsequent displacement by the methylthiolate anion.

Caption: Synthetic workflow for Tert-butyl 4-(methylthio)piperidine-1-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

This initial step is critical as it transforms the poorly leaving hydroxyl group into a highly effective mesylate leaving group. The choice of methanesulfonyl chloride is based on its high reactivity and the good crystalline nature of the resulting mesylate, which can often be purified by simple filtration.

-

To a stirred solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 equivalents).

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate intermediate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of tert-butyl 4-(methylthio)piperidine-1-carboxylate

This step involves an S_N2 reaction where the methylthiolate anion displaces the mesylate group. Sodium thiomethoxide is a potent nucleophile, ensuring an efficient reaction.

-

Dissolve the crude tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate from the previous step in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium thiomethoxide (1.5 equivalents) portion-wise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Tert-butyl 4-(methylthio)piperidine-1-carboxylate.

Applications in Drug Discovery and Development

The unique structural features of Tert-butyl 4-(methylthio)piperidine-1-carboxylate make it a valuable building block in the synthesis of pharmacologically active compounds.

Role as a Versatile Intermediate

The Boc-protected nitrogen allows for selective modification at other positions of the molecule. The Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the secondary amine, which can then participate in a variety of coupling reactions to build more complex molecular architectures.

The methylthio group can be a key pharmacophore in itself, or it can be further functionalized. For instance, the sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which can have significantly different physicochemical and pharmacological properties. This allows for fine-tuning of a drug candidate's properties, such as solubility, metabolic stability, and target binding affinity.

Incorporation into Bioactive Scaffolds

Piperidine rings are prevalent in many approved drugs due to their ability to confer favorable properties such as improved solubility and the ability to form key interactions with biological targets. The 4-substituted piperidine motif is a common feature in centrally acting drugs. The introduction of a methylthio group at this position can influence the lipophilicity and electronic properties of the molecule, potentially leading to enhanced target engagement or improved pharmacokinetic profiles.

Caption: Logical workflow for the use of the title compound in lead optimization.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Tert-butyl 4-(methylthio)piperidine-1-carboxylate.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, Tert-butyl 4-(methylthio)piperidine-1-carboxylate should be handled with care. While specific toxicity data is not available, it is prudent to assume it may be an irritant.

-

Skin and Eye Contact: May cause irritation.

-

Ingestion: May be harmful if swallowed.

-

Inhalation: May cause respiratory tract irritation.

Recommended PPE:

-

Gloves: Chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses or goggles.

-

Lab Coat: A standard laboratory coat should be worn.

-

Ventilation: Work in a well-ventilated fume hood.

Storage and Stability

-

Storage Temperature: Store in a cool, dry place, away from incompatible materials. Refrigeration (2-8 °C) is recommended for long-term storage.

-

Stability: The compound is expected to be stable under normal storage conditions. Avoid strong oxidizing agents.

Conclusion

Tert-butyl 4-(methylthio)piperidine-1-carboxylate is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocycles with potential applications in drug discovery. Its synthesis from readily available starting materials is straightforward, and its functional handles—a protected amine and a modifiable thioether—offer multiple avenues for chemical elaboration. The strategic use of this intermediate can facilitate the rapid generation of diverse compound libraries for the identification of new therapeutic agents.

References

-

Protective Groups in Organic Synthesis. Greene, T. W.; Wuts, P. G. M. John Wiley & Sons. This is the authoritative text on the use of protecting groups, including the Boc group, in organic synthesis. [Link]

-

March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B.; March, J. John Wiley & Sons. Provides in-depth coverage of the fundamental reactions and mechanisms discussed in the synthesis section, such as nucleophilic substitution. [Link]

-

PubChem. National Center for Biotechnology Information. A comprehensive database of chemical molecules and their activities against biological assays. Information on analogous compounds was sourced from here. [Link]

Methodological & Application

Application Note: Protocols for the Selective Oxidation of Tert-butyl 4-(methylthio)piperidine-1-carboxylate

Abstract

This document provides detailed protocols for the selective oxidation of tert-butyl 4-(methylthio)piperidine-1-carboxylate, a crucial intermediate in pharmaceutical research. We present two validated methods for the synthesis of its corresponding sulfoxide and sulfone derivatives. These protocols are designed to offer high selectivity, yield, and reproducibility for researchers, scientists, and drug development professionals. Key experimental parameters are discussed, along with the underlying chemical principles, to empower users to adapt and troubleshoot these transformations effectively.

Introduction: The Significance of Oxidized Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of marketed drugs and clinical candidates.[1][2] Modification of this core structure allows for the fine-tuning of physicochemical and pharmacological properties. The oxidation of sulfur-containing substituents, such as the transformation of a sulfide to a sulfoxide or a sulfone, is a powerful strategy to modulate a molecule's characteristics.[3]

-

Sulfoxides introduce a chiral center and act as hydrogen bond acceptors, which can significantly alter binding interactions with biological targets.[4][5]

-

Sulfones are stable, polar functional groups that can improve solubility, metabolic stability, and cell permeability, thereby enhancing the overall ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.[3][6]

Given the importance of these oxidized motifs, reliable and selective synthetic methods are paramount. This guide focuses on tert-butyl 4-(methylthio)piperidine-1-carboxylate as a representative substrate, providing robust protocols for its conversion to both the sulfoxide and sulfone.

Chemical Principles of Sulfide Oxidation

The oxidation of a sulfide to a sulfoxide and subsequently to a sulfone is a stepwise process involving the formal addition of one oxygen atom at each stage. The sulfur atom's nucleophilicity decreases with each oxidation state, making the second oxidation (sulfoxide to sulfone) generally more challenging than the first.

Achieving selectivity hinges on precise control over the oxidant's reactivity and stoichiometry, as well as reaction conditions like temperature and solvent.[7]

-

For Sulfoxide Synthesis: A mild oxidant or a carefully controlled amount (approx. 1 equivalent) of a stronger oxidant is used to prevent over-oxidation.[8][9]

-

For Sulfone Synthesis: A more powerful oxidant or an excess of the oxidant (≥ 2 equivalents) is required to drive the reaction to completion.[10][11]

Protocol I: Selective Oxidation to Sulfoxide

This protocol employs sodium periodate (NaIO₄), a mild and selective oxidant ideal for converting sulfides to sulfoxides with minimal formation of the sulfone byproduct.[9][12] The reaction proceeds via an electrophilic attack of a periodate oxygen on the sulfur atom.[12]

3.1. Reagents and Materials

| Reagent/Material | Grade | Supplier Example |

| tert-butyl 4-(methylthio)piperidine-1-carboxylate | ≥97% | Sigma-Aldrich |

| Sodium periodate (NaIO₄) | ACS Reagent, ≥99.8% | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous, 99.8% | Fisher Scientific |

| Deionized Water (H₂O) | Type II | In-house |

| Dichloromethane (DCM) | ACS Grade | VWR |

| Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) | - | In-house |

| Brine (Saturated aq. NaCl) | - | In-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Sigma-Aldrich |

| Round-bottom flask, magnetic stirrer, TLC plates | - | Standard Labware |

3.2. Step-by-Step Methodology

-

Dissolution: In a 100 mL round-bottom flask, dissolve tert-butyl 4-(methylthio)piperidine-1-carboxylate (1.0 g, 4.07 mmol) in 20 mL of methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Oxidant Preparation: In a separate beaker, dissolve sodium periodate (1.04 g, 4.89 mmol, 1.2 equiv.) in 10 mL of deionized water.

-

Addition: Add the aqueous sodium periodate solution dropwise to the stirred sulfide solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the reaction mixture to stir at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (Typical mobile phase: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding 15 mL of saturated aqueous sodium thiosulfate solution to destroy any excess periodate. Stir for 10 minutes.

-

Extraction: Remove the methanol under reduced pressure. Add 30 mL of dichloromethane (DCM) to the remaining aqueous layer and transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with 30 mL of deionized water and 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude tert-butyl 4-(methylsulfinyl)piperidine-1-carboxylate can be purified by flash column chromatography on silica gel if necessary.

Expected Yield: 85-95%.

Protocol II: Complete Oxidation to Sulfone

For the complete oxidation to the sulfone, Oxone® (potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄) is a highly effective, stable, and environmentally benign oxidant.[13][14] Using an excess of Oxone in a protic solvent mixture ensures the full conversion of the intermediate sulfoxide to the final sulfone product.[15][16]

4.1. Reagents and Materials

| Reagent/Material | Grade | Supplier Example |

| tert-butyl 4-(methylthio)piperidine-1-carboxylate | ≥97% | Sigma-Aldrich |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Reagent Grade | Sigma-Aldrich |

| Methanol (MeOH) | ACS Grade | Fisher Scientific |

| Deionized Water (H₂O) | Type II | In-house |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | In-house |

| Brine (Saturated aq. NaCl) | - | In-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | Sigma-Aldrich |

| Round-bottom flask, magnetic stirrer, TLC plates | - | Standard Labware |

4.2. Step-by-Step Methodology

-

Dissolution: In a 100 mL round-bottom flask, dissolve tert-butyl 4-(methylthio)piperidine-1-carboxylate (1.0 g, 4.07 mmol) in a solvent mixture of 20 mL of methanol and 10 mL of deionized water.

-

Oxidant Addition: To the stirred solution at room temperature, add Oxone® (3.0 g, 4.88 mmol, based on KHSO₅, ~2.4 equiv.) portion-wise over 15 minutes. An exotherm may be observed.

-

Reaction: Stir the resulting slurry vigorously at room temperature. Monitor the reaction by TLC (Typical mobile phase: 30% Ethyl Acetate in Hexanes). The reaction is typically complete in 4-6 hours.

-

Work-up: Once the reaction is complete, filter the mixture to remove inorganic salts, washing the solid with ethyl acetate. Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

-

Washing: Combine the organic layers and wash sequentially with 30 mL of saturated aqueous sodium bicarbonate solution and 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting white solid, tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate, is often of high purity. Recrystallization from an ethyl acetate/hexanes mixture can be performed if further purification is needed.

Expected Yield: 90-98%.

Comparative Analysis and Workflow

The choice of oxidant and conditions directly controls the reaction outcome. The following table summarizes the key differences between the two protocols.

| Parameter | Protocol I (Sulfoxide) | Protocol II (Sulfone) |

| Oxidant | Sodium Periodate (NaIO₄) | Oxone® (2KHSO₅·KHSO₄·K₂SO₄) |

| Equivalents | ~1.2 | ~2.4 |

| Temperature | 0-5 °C | Room Temperature |

| Solvent | Methanol / Water | Methanol / Water |

| Key Advantage | High selectivity for sulfoxide, mild conditions.[9] | High yield, cost-effective, "green" oxidant.[13] |

| Consideration | Requires careful temperature control. | Reaction can be exothermic. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Over-oxidation to sulfone in Protocol I | Reaction temperature too high; excess oxidant. | Maintain strict temperature control (0-5 °C). Use precisely 1.1-1.2 equivalents of NaIO₄. Add oxidant slowly. |

| Incomplete reaction in Protocol II | Insufficient oxidant; poor solubility. | Ensure at least 2.2 equivalents of active oxidant are used. Increase stirring rate or add more methanol to aid solubility. |

| Reaction stalls (both protocols) | Degradation of oxidant; poor quality starting material. | Use fresh, high-quality oxidants. Confirm the purity of the starting sulfide by NMR or LC-MS before starting. |

| Low yield after work-up | Incomplete extraction. | Perform additional extractions (4-5 times) with the appropriate organic solvent. Ensure pH is neutral or basic before extraction. |

Safety Precautions

-

Both sodium periodate and Oxone® are strong oxidizing agents. Avoid contact with combustible materials.

-

meta-Chloroperoxybenzoic acid (m-CPBA), another common oxidant, can be shock-sensitive and should be handled with care.[11][17]

-

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

-

Perform all operations in a well-ventilated fume hood.

-

Quenching procedures should be performed carefully to control any potential exotherms.

References

-

Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

-

Ali, M. A., & Yoo, S. (2014). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 19(7), 9658-9665. [Link]

-

RSC Publishing. (n.d.). Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination. ResearchGate. Retrieved from [Link]

-

Kumar, S., Kumar, V., & Singh, V. K. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances, 12(35), 22935-22940. [Link]

-

Nongpiur, A., Nongrum, R., & Nongkhlaw, R. L. (2016). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry, 18(6), 1549-1554. [Link]

-

ACS Publications. (2023). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry. [Link]

-

Ruff, F., & Kucsman, Á. (2009). Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. Chemistry – A European Journal, 15(29), 7084-7092. [Link]

-

Al-Obeidi, F. A., et al. (2003). Synthesis and Use of Sulfonamide-, Sulfoxide-, or Sulfone-containing Aminoglycoside-CoA Bisubstrates as Mechanistic Probes for Aminoglycoside N-6′-Acetyltransferase. Journal of Medicinal Chemistry, 46(12), 2381-2391. [Link]

- Google Patents. (2001). WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.

-

Hindawi. (2022). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). Cyclic sulfoxides and sulfones in drug design. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

-

ChemRxiv. (2023). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. [Link]

-

Travis, B. R., et al. (2002). Journey Describing Applications of Oxone in Synthetic Chemistry. Chemical Reviews, 102(4), 1045-1104. [Link]

-

Wang, M., Wang, W., & Li, Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

SlideShare. (2022). Sulphonamides (Sulfonamides) and Sulfones. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Sulfoxide – Knowledge and References. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Retrieved from [Link]

-

Ruff, F., & Kucsman, Á. (1982). Mechanism of the oxidation of sulphides with sodium periodate. Journal of the Chemical Society, Perkin Transactions 2, (8), 1075-1078. [Link]

-

Pearson+. (n.d.). How does sodium periodate function in the oxidation of sulfides to sulfoxides? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2023). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. atlantis-press.com [atlantis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Use of Sulfonamide-, Sulfoxide-, or Sulfone-containing Aminoglycoside-CoA Bisubstrates as Mechanistic Probes for Aminoglycoside N-6′-Acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 8. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 9. How does sodium periodate function in the oxidation of sulfides t... | Study Prep in Pearson+ [pearson.com]

- 10. Sulfone synthesis by oxidation [organic-chemistry.org]

- 11. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]

- 12. Mechanism of the oxidation of sulphides with sodium periodate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]